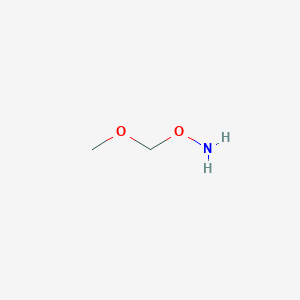

O-(methoxymethyl)hydroxylamine

Beschreibung

Significance of O-Alkylhydroxylamines in Organic Synthesis

O-Alkylhydroxylamines are a class of organic compounds that serve as crucial building blocks and intermediates in modern organic synthesis. Their importance stems from their versatile reactivity, allowing for the introduction of nitrogen- and oxygen-containing functionalities into a wide range of molecules. They are particularly significant in the synthesis of natural products and in the development of new pharmaceutical agents. wikipedia.org

One of the most fundamental reactions involving O-alkylhydroxylamines is their condensation with aldehydes and ketones to form O-substituted oximes. organic-chemistry.org These oximes are stable compounds that act as important intermediates for synthesizing other functional groups. Furthermore, O-alkylhydroxylamines are employed in the synthesis of more complex structures, such as β-hydroxy O-alkyl hydroxylamines, through methods like the ring-opening of epoxides.

In the field of drug discovery, these compounds have shown potential as pharmacophores. For example, derivatives of O-benzylhydroxylamine have been identified as potent inhibitors of the enzyme Indoleamine 2,3-dioxygenase-1 (IDO1), a target for cancer therapy. Research has also explored various synthetic strategies to produce O-alkylhydroxylamines, including the direct O-alkylation of hydroxylamine derivatives and the palladium-catalyzed O-arylation of hydroxylamine equivalents. wikipedia.org

Structural Classification and Nomenclature within Hydroxylamine Derivatives

Hydroxylamine derivatives are structurally derived from the inorganic compound hydroxylamine (NH₂OH). Substitution can occur on either the nitrogen atom, leading to N-substituted hydroxylamines, or on the oxygen atom, resulting in O-substituted hydroxylamines, also known as alkoxyamines. organic-chemistry.org O-(methoxymethyl)hydroxylamine falls into the latter category.

According to the International Union of Pure and Applied Chemistry (IUPAC), the nomenclature for these derivatives is systematic. The locant "O-" is used to specify that the substituent is attached to the oxygen atom, while "N-" indicates attachment to the nitrogen. For instance, the compound CH₃ONH₂ is named O-methylhydroxylamine (or methoxyamine), whereas CH₃NHOH is N-methylhydroxylamine. organic-chemistry.orgchemicalbook.com When both atoms are substituted, both locants are used, as in N,O-dimethylhydroxylamine (CH₃NH-OCH₃). chemicalbook.comnih.gov

This clear and descriptive nomenclature allows for the unambiguous identification of the vast array of hydroxylamine derivatives used in research. The table below illustrates the structural differences among a few key hydroxylamine compounds.

| Compound Name | Molecular Formula | Structural Feature |

| Hydroxylamine | NH₂OH | The parent compound. |

| Methoxyamine | CH₅NO | An O-alkylhydroxylamine with a methyl group on the oxygen. uni.lu |

| N-Methylhydroxylamine | CH₅NO | An N-alkylhydroxylamine with a methyl group on the nitrogen. |

| N,O-Dimethylhydroxylamine | C₂H₇NO | A di-substituted hydroxylamine with methyl groups on both N and O. chemicalbook.com |

| This compound | C₂H₇NO₂ | An O-alkylhydroxylamine with a methoxymethyl group on the oxygen. nih.gov |

Overview of Research Trajectories for this compound

Research involving this compound primarily focuses on its utility as a versatile synthetic reagent. The compound’s key feature is the methoxymethyl (MOM) group attached to the hydroxylamine oxygen. The MOM group is a well-known protecting group for alcohols in organic synthesis, which suggests that this compound can function as a stable, modified source of hydroxylamine.

A principal application is in the formation of O-substituted oximes through reaction with carbonyl compounds. This reaction is valuable for both synthesis and analytical purposes, such as the detection of aldehydes and ketones. The resulting methoxymethyl oxime ethers can be carried through various synthetic steps and the MOM group can be cleaved later if desired to reveal the N-OH functionality.

Current research explores the incorporation of N,O-hydroxylamine linkers into complex biological molecules like peptidoglycan fragments to create probes for studying host-pathogen interactions. smolecule.com This highlights a trajectory where derivatives like this compound could be used to develop new tools for chemical biology. Its specific methoxymethyl substituent may also be investigated for its effects on the solubility and reactivity of molecules into which it is incorporated.

Table of Properties: this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 72674-70-5 | |

| Molecular Formula | C₂H₇NO₂ | nih.gov |

| Molecular Weight | 77.1 g/mol | |

| Monoisotopic Mass | 77.047676 Da | nih.gov |

Eigenschaften

IUPAC Name |

O-(methoxymethyl)hydroxylamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO2/c1-4-2-5-3/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKQULAEBFLAFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCON | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

77.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for O- Methoxymethyl Hydroxylamine and Analogues

Direct O-Alkylation Approaches

Direct O-alkylation strategies focus on the formation of the oxygen-carbon bond at the hydroxylamine core. These methods vary in their approach to controlling the regioselectivity of the alkylation, specifically favoring O-substitution over the competing N-alkylation.

Alkylation of Hydroxylamine Derivatives under Controlled Conditions

Direct alkylation of hydroxylamine presents a significant challenge due to the presence of two nucleophilic sites, the nitrogen and the oxygen, which often leads to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products. thieme-connect.de However, under carefully controlled conditions, selective O-alkylation can be achieved. The choice of alkylating agent, solvent, and base is crucial. For instance, using less reactive alkylating agents and managing the pH can favor the formation of the desired O-substituted product. The alkylating agent used to introduce the methoxymethyl group is typically chloromethyl methyl ether (MOM-Cl). wikipedia.orgereztech.com This reagent is a potent electrophile used to install the methoxymethyl (MOM) ether protecting group. wikipedia.org A controlled reaction might involve the in situ generation of MOM-Cl from dimethoxymethane and acetyl chloride, which is then reacted with a hydroxylamine salt under conditions that minimize N-alkylation. orgsyn.org

Utilizing Protected Hydroxylamine Precursors for O-Substitution

A highly effective and widely adopted strategy to circumvent the issue of N-alkylation is the use of N-protected hydroxylamine precursors. In this approach, the nitrogen atom is masked with a protecting group, leaving the oxygen atom as the sole site for nucleophilic attack. Following O-alkylation, the protecting group is removed to yield the desired O-alkylhydroxylamine.

A common precursor is N-hydroxyphthalimide. This compound can be deprotonated to form a nucleophile that reacts with an appropriate alkylating agent. The resulting N-(alkoxy)phthalimide is then cleaved, typically via hydrazinolysis (using hydrazine or methylhydrazine) or aminolysis, to release the free O-alkylhydroxylamine. nih.govmcmaster.cagoogle.com Another versatile precursor is tert-butyl N-hydroxycarbamate, which can be O-alkylated using the mesylates of corresponding alcohols, followed by acidic deprotection to yield the final product. organic-chemistry.orgorganic-chemistry.org This two-step process offers high yields and avoids the use of hydrazine. organic-chemistry.org

Table 1: Common N-Protected Hydroxylamine Precursors and Deprotection Methods

| N-Protected Precursor | Protecting Group | Typical Alkylation Conditions | Deprotection Method |

| N-Hydroxyphthalimide | Phthaloyl | Base (e.g., K₂CO₃), Alkyl Halide/Sulfonate | Hydrazinolysis or Aminolysis nih.govmcmaster.caacs.org |

| tert-Butyl N-hydroxycarbamate | Boc | Base (e.g., DBU), Alkyl Mesylate | Acidic Cleavage (e.g., HCl) organic-chemistry.orgorganic-chemistry.org |

| O,N-Bis(tert-butoxycarbonyl)hydroxylamine | Boc (on N and O) | Phase-Transfer Catalysis, Alkyl Halide | Acidolysis (e.g., HCl, TFA) thieme-connect.de |

| p-Methoxybenzyl (PMB) protected hydroxylamine | PMB | Reaction with p-methoxybenzylchloride | Acidic Hydrolysis nih.gov |

Phase-Transfer Catalysis in O-Alkylhydroxylamine Synthesis

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases. fzgxjckxxb.com In the synthesis of O-alkylhydroxylamines, PTC enables the transfer of a hydroxylamine anion from an aqueous or solid phase into an organic phase containing the alkylating agent. crdeepjournal.org This method can improve reaction rates, increase yields, and allow for milder reaction conditions.

The process typically involves a quaternary ammonium or phosphonium salt as the catalyst. crdeepjournal.org For example, the sodium salt of a protected hydroxylamine, such as O,N-bis(tert-butoxycarbonyl)hydroxylamine, can be alkylated with an allylic bromide in a biphasic system using a phase-transfer catalyst. thieme-connect.de The catalyst transports the hydroxylamine anion across the phase boundary, where it reacts with the electrophile. This approach is particularly valuable for industrial applications due to its efficiency and potential for waste reduction. fzgxjckxxb.comcrdeepjournal.org

Mitsunobu Reaction for O-Functionalization

The Mitsunobu reaction is a cornerstone of organic synthesis for forming carbon-oxygen bonds with inversion of stereochemistry at the alcohol carbon. scribd.com This reaction facilitates the condensation of an alcohol with an acidic nucleophile, typically using a combination of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). acs.orgbrynmawr.edu

In the context of O-alkylhydroxylamine synthesis, an N-protected hydroxylamine derivative like N-hydroxyphthalimide serves as the acidic nucleophile that reacts with an alcohol. acs.orgthieme-connect.com This method has been successfully employed for the parallel synthesis of a diverse library of O-alkylhydroxylamines. thieme-connect.com A particularly relevant example for the synthesis of complex molecules involves the Mitsunobu coupling of a primary alcohol with N-nosyl-O-(methoxymethyl)hydroxylamine (N-Ns-O-MOM hydroxylamine). nih.gov This reaction directly installs the O-(methoxymethyl)hydroxylamine moiety onto a complex substrate, demonstrating the power and functional group tolerance of the Mitsunobu reaction. nih.gov

Table 2: Selected Examples of Mitsunobu Reaction in O-Alkylhydroxylamine Synthesis

| Alcohol Substrate | Hydroxylamine Reagent | Reagents | Product Type | Yield | Reference |

| Various primary/secondary alcohols | N-hydroxyphthalimide | PPh₃, DIAD, Imidazole | O-Alkyl hydroxylamine | Moderate to High | thieme-connect.com |

| Primary alcohol on complex intermediate | N-Ns-O-MOM hydroxylamine | PPh₃, DEAD | This compound derivative | 88% | nih.gov |

| Various alcohols | N-hydroxyphthalimide | PPh₃, DIAD | O-Alkyl hydroxylamine | Not specified | brynmawr.edu |

| Allylic alcohol | O,N-bis(tert-butoxycarbonyl)hydroxylamine | DEAD, PPh₃ | N-protected hydroxylamine | 70% | thieme-connect.de |

Indirect Synthetic Pathways

Indirect methods involve the transformation of other functional groups, such as oximes or nitrones, into the desired O-alkylhydroxylamine products. These pathways typically involve a multi-step sequence.

Conversion from Oximes and Nitrones

A well-established indirect route to O-alkylhydroxylamines proceeds through an O-alkyl oxime ether intermediate. google.com The synthesis begins with the formation of an oxime from a ketone (e.g., acetone oxime) or aldehyde. The oxime is then deprotonated with a base (e.g., sodium hydride) to form an oximate anion, which is subsequently alkylated on the oxygen atom with an appropriate electrophile like chloromethyl methyl ether. google.com The final step is the hydrolysis of the resulting O-alkyl oxime ether, typically under acidic conditions with reagents like hydrochloric acid or 2,4-dinitrophenylhydrazine, to liberate the O-alkylhydroxylamine. thieme-connect.comariel.ac.ilthieme-connect.com This method provides a versatile and convenient two-step procedure for accessing a variety of O-alkylhydroxylamines. thieme-connect.com

Nitrones can also serve as precursors. The N-alkylation of an oxime can produce a nitrone, which upon subsequent hydrolysis, can yield an N-substituted hydroxylamine. thieme-connect.de Alternatively, nucleophilic addition to nitrones can generate substituted hydroxylamines. researchgate.net For the specific synthesis of O-alkylhydroxylamines, the pathway involving the O-alkylation of oximes followed by hydrolysis is generally more direct and widely utilized. google.comariel.ac.il

Table 3: Synthesis of O-Alkylhydroxylamines via Oxime Intermediates

| Oxime Precursor | Alkylation Conditions | Hydrolysis/Cleavage Conditions | Product | Reference |

| Acetophenone oxime | Base-mediated ring opening of epoxides | 2,4-Dinitrophenylhydrazine in acidic media | β-Hydroxy O-alkyl hydroxylamines | thieme-connect.comthieme-connect.com |

| Fluorenone oxime | NaH, THF, Alcohol | 6 N HCl in acetic acid | O-Alkylhydroxylamines | ariel.ac.il |

| Ketoxime | Alkylating agent | Concentrated mineral acid | O-Alkylhydroxylamine salt | google.com |

Oxidative Approaches to N-O Bond Formation

The direct formation of the N-O bond through oxidation represents a fundamental approach to synthesizing hydroxylamine derivatives. These methods typically involve the oxidation of amines or related nitrogenous compounds using a variety of reagents and catalytic systems.

Recent advancements have focused on developing milder and more selective oxidative procedures. One strategy involves the reaction of magnesium amides with electrophilic oxygen sources like peresters. For instance, sterically hindered magnesium amides react efficiently with tert-butyl perbenzoate derivatives to yield O-tert-butyl-N,N-disubstituted hydroxylamines. researchgate.netorganic-chemistry.org This approach demonstrates good functional group tolerance. organic-chemistry.org The choice of perester is critical; less hindered amine nucleophiles may react preferentially to form benzamides, but using a more sterically demanding perester like 2,6-dimethyl-tert-butylperbenzoate can steer the reaction towards the desired N-O bond formation. researchgate.net

Hypervalent iodine reagents have also been employed to mediate the synthesis of O-aroyl-N,N-dimethylhydroxylamines from carboxylic acids and N,N-dimethylformamide under mild, room-temperature conditions. organic-chemistry.org Another approach utilizes task-specific ionic liquids, such as choline peroxydisulfate, to prepare N,N-disubstituted hydroxylamines from secondary amines, offering operational simplicity and green reaction conditions. organic-chemistry.org

Enzymatic systems are emerging as powerful tools for selective N-oxygenation. Fungal unspecific peroxygenases (UPOs), for example, can catalyze the N-oxidation of anilines to form aromatic hydroxylamine intermediates, which can then be used to synthesize more complex molecules like azoxy compounds. nih.gov Mechanistic studies suggest the reaction proceeds via a direct attack of the enzyme's Fe=O center on the amino group. nih.gov

Table 1: Selected Oxidative Methods for N-O Bond Formation

| Amine Source | Oxidizing System/Reagent | Product Type | Reference |

|---|---|---|---|

| Secondary Amines | Choline Peroxydisulfate | N,N-Disubstituted Hydroxylamines | organic-chemistry.org |

| Magnesium Amides | tert-Butyl 2,6-dimethyl perbenzoate | O-tert-Butyl-N,N-disubstituted Hydroxylamines | organic-chemistry.org |

| Carboxylic Acids / DMF | Hypervalent Iodine Reagent | O-Aroyl-N,N-dimethylhydroxylamines | organic-chemistry.org |

| Anilines | Fungal Unspecific Peroxygenase (UPO) / H₂O₂ | Aromatic Hydroxylamines | nih.gov |

Palladium-Catalyzed O-Arylation of Hydroxylamine Equivalents

The formation of O-arylhydroxylamines via cross-coupling reactions has been significantly advanced by the development of palladium-catalyzed methods. These strategies overcome many limitations of traditional copper-based systems, such as low yields, long reaction times, and limited substrate scope. organic-chemistry.orgnih.gov

A highly efficient method utilizes ethyl acetohydroximate as a hydroxylamine equivalent in a palladium-catalyzed O-arylation with aryl halides. organic-chemistry.orgnih.govnih.gov This C-O cross-coupling reaction is effective for a wide range of aryl chlorides, bromides, and iodides. nih.govmit.edu The success of this transformation is critically dependent on the use of bulky biarylphosphine ligands, such as t-BuBrettPhos, which facilitate the C-O reductive elimination step under relatively mild conditions (e.g., 65 °C in toluene). organic-chemistry.orgnih.govmit.edu The reaction typically employs a base like cesium carbonate (Cs₂CO₃). mit.edu

This methodology demonstrates broad applicability, successfully coupling various electron-neutral and electron-deficient aryl bromides, as well as a variety of heteroaryl halides, including pyridinyl, quinolinyl, and pyrimidinyl systems. mit.edu While electron-rich aryl chlorides can be more challenging, the method is scalable and provides access to highly substituted O-arylhydroxylamines that are difficult to prepare using other single-step methods. organic-chemistry.orgmit.edu The resulting O-arylated products can be readily hydrolyzed to the free O-arylhydroxylamines by treatment with aqueous acid, such as HCl. mit.eduacs.org

Table 2: Palladium-Catalyzed O-Arylation of Ethyl Acetohydroximate with Various Aryl Halides

| Aryl Halide (ArX) | Ligand | Yield (%) | Reference |

|---|---|---|---|

| 4-Bromobiphenyl | t-BuBrettPhos | 95 | nih.gov |

| 4-Chloro-N,N-dimethylaniline | t-BuBrettPhos | 85 | nih.gov |

| 1-Bromo-4-(trifluoromethyl)benzene | t-BuBrettPhos | 96 | nih.gov |

| 2-Bromopyridine | t-BuBrettPhos | 94 | nih.gov |

| 1-Bromo-2-isopropylbenzene | t-BuBrettPhos | 94 | nih.gov |

| 1-Chloronaphthalene | t-BuBrettPhos | 80 | nih.gov |

Synthesis via N-Hydroxy Cyclic Imides and Aminolysis/Hydrazinolysis

A well-established and versatile two-step method for preparing alkoxyamines involves the use of N-hydroxy cyclic imides, most commonly N-hydroxyphthalimide (NHPI). calpoly.eduresearchgate.netresearchgate.net This approach first involves the O-alkylation of the N-hydroxy imide, followed by the cleavage of the resulting N-alkoxyphthalimide to liberate the desired alkoxyamine.

The initial O-alkylation can be achieved through several routes. One common method is the reaction of N-hydroxyphthalimide with an appropriate alkyl halide. researchgate.net Alternatively, tertiary alcohols can be converted to their corresponding N-alkoxyphthalimides by reacting them with NHPI in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O). calpoly.eduresearchgate.net This particular reaction shows chemoselectivity for tertiary alcohols over secondary ones. calpoly.edu

The second step is the cleavage of the phthalimide group. Standard hydrazinolysis, using reagents like hydrazine hydrate or methylhydrazine in a solvent such as ethanol, is frequently employed to release the free alkoxyamine in good yields. calpoly.eduresearchgate.netresearchgate.netacs.org For products that may be water-soluble or difficult to isolate, anhydrous hydrazinolysis conditions using methylhydrazine can offer improved isolation and yields. calpoly.eduresearchgate.net Besides hydrazinolysis, aminolysis using reagents like ammonia or methylamine is also a viable method for the cleavage step. google.com This two-step process is robust and can be adapted for large-scale synthesis. calpoly.eduresearchgate.net

Table 3: Synthesis of tert-Alkoxyamines via N-Hydroxyphthalimide (NHPI)

| Starting Alcohol | Step 1 Product (N-alkoxyphthalimide) Yield (%) | Step 2 Product (Alkoxyamine) Yield (%) | Reference |

|---|---|---|---|

| 2-Methyl-2-butanol | 82 | 75 (Method A) | researchgate.net |

| 1-Adamantanol | 91 | 87 (Method A) | researchgate.net |

| 2-Phenyl-2-propanol | 78 | 7 (Method A) | researchgate.net |

| 2-Phenyl-2-propanol | 78 | 98 (Method B) | researchgate.net |

| tert-Butanol | 65 | 96 (Method B, HCl salt) | calpoly.eduresearchgate.net |

Method A: Hydrazine hydrate in CH₂Cl₂–EtOH. Method B: Methylhydrazine in CH₂Cl₂ (anhydrous).

Reactivity Profiles and Mechanistic Investigations of O- Methoxymethyl Hydroxylamine

Nucleophilic Characteristics of the Hydroxylamine Moiety

The hydroxylamine functional group within O-(methoxymethyl)hydroxylamine serves as a potent nucleophile, a characteristic primarily attributed to the nitrogen atom. The presence of the adjacent oxygen atom enhances the nucleophilicity of the nitrogen, a phenomenon known as the alpha effect, making it more reactive than a typical amine. quora.com This heightened reactivity allows it to readily attack electrophilic centers, most notably the carbon atom of carbonyl groups. quora.comsmolecule.com

Reactions with Electrophilic Carbon Centers (e.g., Aldehydes, Ketones)

This compound readily reacts with both aldehydes and ketones in what is classified as a nucleophilic addition-elimination or condensation reaction. testbook.combyjus.comwikipedia.org The nitrogen atom of the hydroxylamine attacks the electrophilic carbonyl carbon of an aldehyde or ketone. quora.com This is typically followed by a series of proton transfers and the elimination of a water molecule, resulting in the formation of an O-(methoxymethyl)oxime, also known as a methoxymethyl oxime ether. quora.comresearchgate.net

Table 1: Oximation of Various Carbonyl Compounds

Cleavage Reactions Involving the N-O Bond

Latent Biocompatible Cleavage Methodologies

The development of latent biocompatible cleavage reactions is crucial for applications in chemical biology and drug delivery, enabling the controlled activation of molecules in a biological environment. A novel and latent biocompatible cleavage methodology involves the reaction between hydroxylamines and cyclopropenones. acs.org This reaction is characterized by its high efficiency, mild reaction conditions, and biocompatibility. acs.org The core of this method is the cleavage of the N–O bond within the hydroxylamine substrate, which can be harnessed to release fluorescent molecules or therapeutic compounds on demand. acs.org

This strategy has been successfully applied to activate fluorescence and to facilitate the release of prodrugs like benzocaine and nitrogen mustard within HeLa cell systems. acs.org For instance, a substrate containing an aminooxymethyl carbamate moiety reacted efficiently with a cyclopropenone, leading to the successful release of benzocaine with a high yield. acs.org This demonstrates the potential of the hydroxylamine-methyl carbamate group as an effective cleavable linker for the targeted release of therapeutic agents. acs.org The stability of hydroxylamine structures within biological systems makes them ideal candidates for such mild, triggerable cleavage reactions. acs.org

Role of Electronic and Steric Factors in Reactivity

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on molecular properties, play a significant role in the reactivity of this compound and related compounds. wikipedia.org These effects arise from the interactions between atomic and molecular orbitals and can impose specific geometric constraints on the transition states of reactions. wikipedia.org

The reactivity of hydroxylamines is profoundly influenced by electronic factors. acs.org In reactions with cyclopropenones, hydroxylamines with electron-deficient characteristics, such as O-[4-(methoxymethyl)phenyl]hydroxylamine, exhibit relatively lower reactivity. acs.org This suggests that electron-donating groups on the hydroxylamine enhance the rate of reaction. Conversely, electron-donating groups on the cyclopropenone component tend to slow the reaction, as hydroxylamines preferentially undergo conjugate addition with electron-withdrawing cyclopropenones. acs.org These findings underscore that electronic properties are a predominant factor in controlling the reaction's ease and speed. rsc.org

Interestingly, steric hindrance does not always play a straightforward role. In one study, a hydroxylamine substrate with a bulky adamantane group did not show a reduced reaction rate, indicating that electronic effects can override steric factors in certain mechanistic pathways. acs.org This highlights the complexity of these interactions, where stabilizing donor-acceptor orbital interactions can be more influential than simple steric clash. wikipedia.org

| Factor | Effect on this compound Moiety | Impact on Reactivity | Supporting Evidence |

|---|---|---|---|

| Electronic Effects | Electron-donating groups on the hydroxylamine | Increases nucleophilicity, accelerating reactions like conjugate addition. | Hydroxylamines tend to react faster with electron-withdrawing partners. acs.org |

| Electronic Effects | Electron-withdrawing groups on the hydroxylamine | Reduces nucleophilicity, slowing the reaction rate. | Electron-deficient hydroxylamines demonstrate lower reactivity. acs.org |

| Steric Effects | Bulky substituents near the reactive site | May slow reaction rates, but can be overridden by strong electronic effects. | A bulky adamantane substrate did not impede the reaction rate in a specific cleavage reaction. acs.org |

Stability and Degradation Mechanisms

The hydrolytic stability of this compound is a critical parameter, as the compound contains both a hydroxylamine and a methoxymethyl (MOM) ether linkage, both of which can be susceptible to hydrolysis. nih.gov The deprotection of MOM ethers, for example, is typically achieved under acidic conditions. nih.govtcichemicals.com This suggests that this compound is likely to be least stable in acidic aqueous solutions.

While specific kinetic data for this compound is not extensively documented, studies on related compounds provide insight. The stability of compounds is often evaluated according to standardized procedures, such as the OECD 111 guideline, which tests hydrolysis at pH 4, 7, and 9. nih.gov For many organic compounds, stability is highly pH-dependent. nih.gov For example, O-(2-(Vinyloxy)ethyl)hydroxylamine is noted to be sensitive to acidic and basic conditions, which can hydrolyze the hydroxylamine group. However, derivatives can be designed for improved stability; a fluorescent probe containing an aminooxymethyl moiety (AOMC-MeRho) was found to be stable across different pH values. acs.org The decomposition of hydroxylamine nitrate is known to be influenced by acidity, with complex autocatalytic pathways occurring in nitric acid solutions. osti.gov

| pH Condition | Expected Stability | Primary Degradation Pathway | Rationale / Related Findings |

|---|---|---|---|

| Acidic (pH < 4) | Low | Acid-catalyzed hydrolysis of the methoxymethyl acetal and/or the N-O bond. | MOM ethers are known to be labile under acidic conditions. nih.govtcichemicals.com |

| Neutral (pH ≈ 7) | Moderate to High | Slow hydrolysis. | Many related compounds show good stability at neutral pH. nih.gov Some derivatives are explicitly designed for stability at physiological pH. acs.org |

| Basic (pH > 9) | Moderate | Base-catalyzed hydrolysis. | Some hydroxylamine derivatives are sensitive to basic conditions. |

The photochemical decomposition of this compound involves the absorption of light, typically in the UV spectrum, leading to the cleavage of covalent bonds. nih.gov While direct studies on this specific molecule are limited, the photolysis of the parent compound, hydroxylamine (NH₂OH), serves as an excellent model. nih.govresearchgate.net

For this compound, the N-O bond is a likely site for photochemical cleavage, given its relative weakness compared to C-H, C-O, or N-H bonds. The specific decomposition products and their quantum yields would be dependent on factors such as the excitation wavelength, the solvent, and the presence of oxygen, which can participate in secondary reactions. nih.gov The process is generally understood to proceed via the formation of highly reactive radical intermediates.

| Potential Pathway | Description | Likely Products | Basis (from model compounds) |

|---|---|---|---|

| N-O Bond Cleavage | Homolytic cleavage of the nitrogen-oxygen single bond upon photoexcitation. | Methoxymethyl radical (CH₃OCH₂•) + Aminyl radical (•NH₂) | N-O dissociation is a known pathway in the photolysis of hydroxylamine. nih.govresearchgate.net |

| C-O Bond Cleavage | Cleavage of the carbon-oxygen bond within the methoxymethyl group. | Methyl radical (•CH₃) + O-aminomethyl radical (•OCH₂NH₂) | Possible, but generally requires higher energy than N-O cleavage. |

| N-H Bond Cleavage | Homolytic cleavage of a nitrogen-hydrogen bond. | O-(methoxymethyl)aminyl radical (CH₃OCH₂NH•) + Hydrogen radical (H•) | N-H dissociation is a possible channel, as seen in hydroxylamine photolysis. nih.gov |

Applications of O- Methoxymethyl Hydroxylamine in Advanced Organic Synthesis

Building Block Utility in Fine Chemical and Natural Product Synthesis

O-(methoxymethyl)hydroxylamine and the corresponding MOM-protected oximes derived from it are valuable building blocks in multi-step organic synthesis. They serve to introduce a masked hydroxylamine or oxime functionality into a complex molecular framework. This approach is particularly useful in the total synthesis of natural products and fine chemicals, where protecting group strategies are essential for achieving selectivity and high yields.

The hydroxylamine can be used to form an O-(methoxymethyl)oxime with an aldehyde or ketone within a synthetic intermediate. This MOM-protected oxime is stable to many reaction conditions, such as those involving organometallic reagents or certain redox reactions. thieme-connect.de For instance, methoxymethyl-protected aldoximes can undergo reactions with organolithium compounds to form N-substituted hydroxylamines, which are crucial intermediates in the synthesis of various bioactive molecules.

A notable example involves the use of a methoxymethyl ether in the total synthesis of the pyranonaphthoquinone antibiotic, UCE6. In this synthesis, the MOM group serves as a reliable protecting group for a hydroxyl function during several key transformations, including coupling and oxidation steps, before its eventual removal to yield the final natural product.

Furthermore, O-(methoxymethyl)oximes are utilized in the synthesis of substituted pyridines through palladium-catalyzed C-H activation. nih.gov In these reactions, the oxime ether acts as a directing group and a linchpin in the formation of the pyridine ring, demonstrating the utility of this functional group in constructing complex heterocyclic systems. nih.gov

Reagent in Targeted Functional Group Transformations

The reactivity of the hydroxylamine group makes this compound a potent reagent for specific chemical conversions, primarily focused on reactions with carbonyl compounds and the formation of amide-like structures.

The most direct application of this compound is its reaction with aldehydes and ketones to form O-(methoxymethyl)oximes. thieme-connect.de This reaction is a straightforward condensation that provides a stable, protected form of an oxime, which can be more advantageous than a free oxime for subsequent synthetic steps.

The resulting O-(methoxymethyl)oxime ethers are valuable intermediates themselves. They can participate in various chemical transformations, including rearrangements and cyclizations. For example, they are known to be involved in the synthesis of polymers and other complex organic structures. google.com The formation of these specialized oximes is a reliable method for protecting a carbonyl group or for activating a molecule for further functionalization. nih.gov

Table 1: Synthesis of O-(Methoxymethyl)oximes from Carbonyls

| Carbonyl Type | Reagent | Product | Significance | Reference(s) |

|---|---|---|---|---|

| Aldehydes | This compound | O-(methoxymethyl)aldoxime | Stable intermediate, precursor for heterocycles | nih.govthieme-connect.de |

| Ketones | This compound | O-(methoxymethyl)ketoxime | Carbonyl protection, synthetic intermediate | thieme-connect.degoogle.com |

Hydroxamic acids are a crucial class of compounds with significant biological activity, notably as enzyme inhibitors. Their synthesis typically involves the acylation of hydroxylamine or its derivatives. While direct acylation of this compound to form a protected hydroxamic acid is chemically feasible, literature more commonly describes the use of other O-protected hydroxylamines, such as O-(tetrahydro-2H-pyran-2-yl)hydroxylamine or O-silyl hydroxylamines, for the synthesis of delicate hydroxamates.

The general strategy involves activating a carboxylic acid, for example, by converting it into an acid chloride or using a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), followed by reaction with the hydroxylamine derivative. The protecting group is then cleaved under appropriate conditions (e.g., mild acid for a THP group) to reveal the hydroxamic acid. This two-step approach prevents side reactions and is compatible with complex substrates.

Synthesis of Specialized Oxime Derivatives

Strategies for Targeted Protein Modification and Bioconjugation

The selective chemical modification of proteins is a powerful tool in chemical biology and drug development. One of the most effective methods for achieving this is oxime ligation, which involves the reaction between a hydroxylamine derivative and a carbonyl group (aldehyde or ketone) introduced into a protein. nih.gov

This compound and its analogues are well-suited for this application. acs.org The strategy typically involves the site-specific introduction of an aldehyde or ketone onto the protein surface, either through enzymatic processes or by the chemical modification of specific amino acid residues like the N-terminus or lysine. nih.govmdpi.com The protein is then treated with the hydroxylamine derivative to form a stable oxime linkage.

Recent research has highlighted the use of related compounds, such as O-[4-(methoxymethyl)phenyl]hydroxylamine, in novel biocompatible cleavage reactions, underscoring the stability and utility of the hydroxylamine moiety in biological systems. acs.org These reactions can be used for the controlled release of drugs or fluorescent probes in a cellular environment. acs.org The methoxymethyl group can modulate the reagent's properties, such as solubility and stability, making it a valuable component in the design of bioconjugation reagents. acs.org

Table 2: Bioconjugation via Oxime Ligation

| Protein Feature | Modification Method | Reagent Type | Application | Reference(s) |

|---|---|---|---|---|

| N-terminal amine | Transamination with pyridoxal-5'-phosphate (PLP) | Hydroxylamine derivative | Site-specific labeling, PEGylation | nih.govmdpi.com |

| Lysine residue | Introduction of a ketone/aldehyde handle | Hydroxylamine derivative | Antibody-drug conjugates (ADCs), imaging | mdpi.com |

| Genetically encoded ketone | Unnatural amino acid incorporation | Hydroxylamine derivative | Precise probe attachment | nih.gov |

Precursors for O-Aryl Hydroxylamines

O-Aryl hydroxylamines are important synthetic intermediates, notably for the construction of benzofurans and other heterocyclic compounds. However, their direct synthesis can be challenging. A common strategy involves the coupling of an aryl group to a protected hydroxylamine equivalent, followed by deprotection.

Palladium-catalyzed cross-coupling reactions are a powerful method for forming the C–O bond in O-aryl hydroxylamines. This approach can utilize a hydroxylamine surrogate, such as ethyl acetohydroximate, which is coupled with aryl halides (chlorides, bromides, or iodides). The resulting O-arylated product can then be hydrolyzed to furnish the desired O-arylhydroxylamine.

While not explicitly detailed for this compound in the provided context, this reagent could conceptually serve as a substrate in such coupling reactions. The methoxymethyl group would act as a protecting group for the hydroxylamine, which would be removed after the successful arylation step. This would provide a viable pathway to highly substituted O-aryl hydroxylamines that may be difficult to access through other methods.

Q & A

Basic: What are the standard synthetic protocols for O-(methoxymethyl)hydroxylamine, and what factors influence yield and purity?

This compound is typically synthesized via methoxymethylation of hydroxylamine derivatives. A common approach involves reacting hydroxylamine precursors with methyl iodide in the presence of a strong base (e.g., NaH) in polar aprotic solvents like DMF. For example, the synthesis of structurally similar 5′-methoxymethyl nucleosides uses methyl iodide and NaH to achieve yields >80%, with purity dependent on reaction time and temperature control to minimize side reactions . Critical factors include:

- Solvent choice : DMF facilitates nucleophilic substitution but may require inert atmospheres to prevent oxidation.

- Base selection : Strong bases like NaH enhance deprotonation efficiency but demand anhydrous conditions.

- Purification : Chromatography or recrystallization is essential to isolate the product from unreacted reagents and byproducts.

Advanced: How can computational methods resolve contradictions between predicted reaction pathways and experimental outcomes in this compound reactions?

Density functional theory (DFT) calculations at the B3LYP/6-311+G(2df,2p) level can model reaction pathways, such as acylation regioselectivity. For hydroxylamine derivatives, theoretical studies predicted N-acylated isomers as primary products due to lower activation barriers (ΔG‡ ~17.4 kcal/mol for N-acylation vs. 18.6 kcal/mol for O-acylation). However, experimental data often show O-acylated dominance, attributed to solvation effects or kinetic trapping. Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations incorporating solvent models (e.g., PCM) reconcile this discrepancy by revealing solvent stabilization of O-acylated transition states .

Basic: What analytical techniques are recommended for characterizing this compound and its derivatives in complex mixtures?

- GC-MS with derivatization : O-(Pentafluorobenzyl)hydroxylamine hydrochloride is used to derivatize carbonyl-containing analytes, enhancing volatility and detection sensitivity. Post-derivatization, GC-MS achieves sub-ppm detection limits, critical for trace analysis in biological matrices .

- NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with methoxymethyl protons resonating at δ 3.2–3.5 ppm and hydroxylamine protons at δ 5.5–6.0 ppm (exchange broadened).

- HPLC-UV/RI : Reverse-phase chromatography with C18 columns and acetonitrile/water gradients resolves polar derivatives, with UV detection at 210–220 nm for amine moieties.

Advanced: How do reaction conditions influence the acylation regioselectivity of this compound?

Regioselectivity in acylation depends on:

- Catalysis mechanism : Bifunctional catalysis (e.g., using hydroxylamine’s oxygen and nitrogen atoms) lowers ΔG‡ barriers. For example, dual proton transfer pathways reduce O-acylation barriers to 18.6 kcal/mol, favoring O-acetylated products under kinetic control .

- Solvent polarity : Polar solvents (e.g., water) stabilize charged intermediates, shifting selectivity toward O-acylation. Apolar solvents favor N-acylation due to reduced solvation of transition states.

- Temperature : Higher temperatures (≥60°C) promote thermodynamic products (N-acylated), while lower temperatures (<25°C) favor kinetic O-acylation.

Basic: What are the optimal storage conditions for this compound to prevent decomposition?

- Temperature : Store at −20°C in amber vials to slow hydrolytic degradation.

- Moisture control : Use desiccants (e.g., silica gel) in sealed containers, as moisture accelerates decomposition via hydrolysis to methanol and hydroxylamine .

- Inert atmosphere : Argon or nitrogen blankets prevent oxidation, particularly for free base forms.

Advanced: How can isotopic labeling studies elucidate the metabolic stability of this compound derivatives?

Deuterium or ¹³C labeling at the methoxymethyl group enables tracking via LC-MS/MS. For example, 5′-methoxymethyl-2H-labeled nucleosides showed a 2.5-fold increase in metabolic half-life compared to unlabeled analogs, attributed to reduced enzymatic cleavage of the labeled C–O bond. Such studies guide structural modifications to enhance stability in drug design .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves (tested for chemical permeation resistance) and lab coats are mandatory.

- Ventilation : Use fume hoods to avoid inhalation of vapors, as hydroxylamine derivatives are neurotoxic .

- Spill management : Neutralize spills with 10% acetic acid before disposal to prevent exothermic decomposition.

Advanced: What role does this compound play in protecting group strategies for amine synthesis?

The methoxymethyl group acts as a temporary protecting group for amines, enabling selective acylation or alkylation. For instance, in peptide synthesis, it shields primary amines during solid-phase coupling, with deprotection achieved via mild acid hydrolysis (e.g., 1M HCl at 25°C). This strategy minimizes side reactions compared to traditional tert-butoxycarbonyl (Boc) groups .

Basic: How is this compound utilized in oxime formation for bioconjugation?

The compound reacts with ketones or aldehydes to form stable oximes under physiological pH (6.5–7.5). This is exploited in antibody-drug conjugates (ADCs), where oxime ligation enables site-specific attachment of payloads to cysteine or lysine residues, achieving >90% conjugation efficiency .

Advanced: What mechanistic insights explain the divergent reactivity of this compound in nucleophilic vs. electrophilic reactions?

The methoxymethyl group modulates reactivity via steric and electronic effects:

- Nucleophilic reactions : The hydroxylamine nitrogen attacks electrophiles (e.g., carbonyls), with methoxymethyl’s electron-donating effect enhancing nucleophilicity.

- Electrophilic reactions : Protonation at oxygen generates an oxonium ion, facilitating electrophilic substitution in aromatic systems.

DFT studies show a 10 kcal/mol difference in activation energies between these pathways, directing synthetic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.